molecular formula C7H11NO3 B13460492 4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid

4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid

Cat. No.: B13460492
M. Wt: 157.17 g/mol
InChI Key: BLPAGQRXGFHSDI-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2-oxabicyclo[211]hexane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often include the use of specific reagents and catalysts to facilitate the cycloaddition process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale photochemical reactors.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of an amino group. This distinguishes it from other similar compounds and can result in different chemical reactivity and biological activity.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-6-2-7(8,3-6)4(11-6)5(9)10/h4H,2-3,8H2,1H3,(H,9,10)

InChI Key

BLPAGQRXGFHSDI-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C(=O)O)N

Origin of Product

United States

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